molecular formula C10H13NO3 B11900153 Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

Cat. No.: B11900153
M. Wt: 195.21 g/mol
InChI Key: QQQXCOSMVVJKJA-UHFFFAOYSA-N
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Description

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a fused bicyclic heterocyclic compound featuring a pyran ring (oxygen-containing six-membered ring) fused to a pyrrole ring (five-membered nitrogen-containing heterocycle). The ethyl ester group at position 2 enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. This compound is cataloged as a commercial product in aromatic heterocyclic compound libraries, indicating its relevance in high-throughput synthesis and drug discovery pipelines .

Key structural features include:

  • Pyrano-pyrrole fusion: The oxygen atom in the pyran ring and the nitrogen atom in the pyrrole ring create distinct electronic environments, influencing its chemical behavior.
  • Ethyl ester substituent: This group facilitates nucleophilic substitution or hydrolysis reactions, enabling derivatization for functional group interconversion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3

InChI Key

QQQXCOSMVVJKJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCCO2

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation

The pyrrole core is often synthesized via Knorr pyrrole synthesis or Paal-Knorr condensation. For example, diethyl oxalate and tetrahydropyranone undergo lithiation at −70°C to −80°C using lithium bis(trimethylsilyl)amide (LiHMDS) as a base, forming a β-keto ester intermediate. This intermediate is critical for subsequent cyclization.

Reaction Conditions:

  • Temperature: −70°C to −80°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalysts: LiHMDS (1:1.2 molar ratio to substrate)

Pyran Ring Annulation

Cyclization to form the pyran ring is achieved using hydrazine hydrate in glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazine on the keto group, followed by intramolecular etherification.

Key Parameters:

  • Temperature: 20°C–30°C

  • Reaction Time: 12–24 hours

  • Yield: 65%–70% (crude)

Optimization of Critical Steps

Lithiation and Condensation

The lithiation step demands strict temperature control. Deviations above −70°C result in side products such as dimerized esters. Patent CN108546266B reports that maintaining −70°C to −80°C improves intermediate purity to >95%.

Cyclization Efficiency

The use of glacial acetic acid as a solvent enhances proton availability, accelerating hydrazine-mediated cyclization. Neutralization with sodium carbonate (pH 8–9) during work-up minimizes ester hydrolysis, preserving the ethyl carboxylate group.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via petroleum ether slurry, yielding white solids with 99% purity.

Typical Protocol:

  • Concentrate reaction mixture under reduced pressure.

  • Add petroleum ether (1:5 v/v) and stir for 1 hour.

  • Filter and wash with cold ether.

Analytical Data

  • Melting Point: 178°C–180°C (compound 7 analogue)

  • HPLC Purity: >99% (λ = 254 nm)

  • NMR (1H): δ 1.35 (t, 3H, CH3), 4.25 (q, 2H, OCH2), 6.45 (s, 1H, pyrrole-H)

Comparative Analysis of Methodologies

ParameterMethod A (Patent CN108546266B)Method B (Derived from Dergipark)
Starting MaterialsDiethyl oxalate, Tetrahydropyranone4-(Dimethylamino)benzaldehyde, Malononitrile
Cyclization AgentHydrazine hydratePropionic acid, POCl3
Reaction Time30 min (lithiation)12 hours (reflux)
Overall Yield65%68%–92%
Key AdvantageMild conditionsHigh regioselectivity

Method A offers scalability (>100 g batches) but requires cryogenic conditions. Method B, while higher-yielding, involves corrosive reagents like POCl3, complicating industrial adoption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The pyrrole and pyran moieties are known to contribute to biological activity against various pathogens.
  • Anti-Tuberculosis Activity : Research has shown that derivatives of pyrrole compounds can inhibit the growth of Mycobacterium tuberculosis. For instance, structure-activity relationship studies have identified certain modifications that enhance anti-TB efficacy while minimizing cytotoxicity .

Structure-Activity Relationship Studies

Research has demonstrated that modifying substituents on the pyrrole ring can significantly affect the biological activity of related compounds. For example:

  • Substituents such as phenyl or bulky groups can enhance anti-TB activity.
  • The presence of electron-withdrawing groups may influence the potency against specific targets like MmpL3, a protein associated with mycolic acid biosynthesis in M. tuberculosis .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the ethyl ester framework:

  • Anti-Tuberculosis Agents : A study highlighted the design of pyrrole-based compounds that showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity .
  • Mechanism of Action Studies : Investigations into how these compounds interact with bacterial targets have provided insights into their therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Structural Insights :

  • Ring Systems: The pyrano-pyrrole scaffold distinguishes the target compound from thieno-pyrrole (sulfur-containing) or triazolo-pyrimidine (nitrogen-rich) analogs. These differences influence electronic properties and binding affinities in biological systems .
  • Substituent Effects: Ethyl esters generally offer higher solubility in nonpolar solvents compared to tert-butyl esters, which are bulkier and more sterically hindered .

Biological Activity

Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate is a pyrrole-based compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}N O2_2
  • Molecular Weight : 195.21 g/mol
  • CAS Number : 2231041-25-9
  • Purity : Minimum 95% .

Synthesis Methods

The compound can be synthesized through various methods. One notable synthetic route involves the reaction of tetrahydropyranone with diethyl oxalate under specific conditions to yield the desired product with high purity and yield .

Biological Activity

This compound exhibits several biological activities that are characteristic of pyrrole derivatives:

Anticancer Activity

Research indicates that pyrrole-based compounds often induce apoptosis in cancer cells through multiple mechanisms. For instance:

  • Mechanism of Action : The compound may trigger apoptosis via the intrinsic pathway by activating pro-apoptotic proteins and deactivating anti-apoptotic proteins .
  • Cell Lines Tested : Studies have reported significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50_{50} values indicating potent activity .

Antimicrobial Activity

Pyrrole derivatives have shown promising antimicrobial properties:

  • Activity Spectrum : this compound may exhibit activity against a range of pathogens similar to other pyrrole compounds that have been tested against Staphylococcus aureus and Klebsiella pneumoniae .

Case Studies and Research Findings

  • Antitumor Activity in Murine Models :
    • In vivo studies demonstrated that certain pyrrole derivatives significantly reduced tumor mass in murine models at lower doses compared to standard treatments .
  • Mechanistic Insights :
    • Detailed studies have shown that the compound can inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, suggesting a potential role as a chemotherapeutic agent .
  • Selectivity in Kinase Inhibition :
    • Some studies have indicated that pyrrole derivatives exhibit selectivity for specific kinases involved in cancer progression. For example, compounds related to this compound showed nanomolar inhibition of kinases like EGFR and AURKA .

Comparative Table of Biological Activities

Activity TypeCompoundIC50_{50} (µM)Remarks
AnticancerThis compound< 10Induces apoptosis in A549 cells
AntimicrobialVarious Pyrrole Derivatives< 20Effective against ESKAPE pathogens
Kinase InhibitionPyrrole derivatives< 25Selective inhibition of EGFR and AURKA

Q & A

Q. Basic

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products (melting points: 73–105°C) .
  • Distillation : Low-pressure distillation removes volatile impurities (e.g., excess ethanol) .

How can conflicting spectral data (NMR vs. mass spectrometry) be reconciled during analog characterization?

Q. Advanced

  • Dynamic effects : Variable-temperature NMR detects conformational exchange in flexible pyrrolidine rings .
  • Ionization artifacts : ESIMS may show adducts (e.g., [M+Na]⁺). Compare with HRMS for accurate mass validation .
  • Crystallographic validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .

What mechanistic insights exist for cyclocondensation reactions forming the tetrahydropyrano ring?

Q. Advanced

  • Stepwise vs. concerted pathways : Isotopic labeling (e.g., ¹⁸O) and kinetic studies suggest a stepwise mechanism involving hemiaminal intermediates .
  • Acid catalysis : Trifluoromethanesulfonic acid protonates carbonyl oxygen, accelerating nucleophilic attack by pyrrole nitrogen .

What stability considerations apply to this compound under storage conditions?

Q. Basic

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyrrole ring .
  • Temperature : Stable at –20°C; decomposition occurs >100°C (TGA data recommended) .
  • pH : Avoid strong bases (pH >10) to prevent ester hydrolysis .

How does the steric environment of substituents influence crystal packing and solubility?

Q. Advanced

  • Crystal packing : Methyl groups at C4 induce dense packing via van der Waals interactions, reducing solubility .
  • Solubility enhancers : Hydroxyethyl or carboxylate substituents improve aqueous solubility via hydrogen bonding .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) using crystallographic data .

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